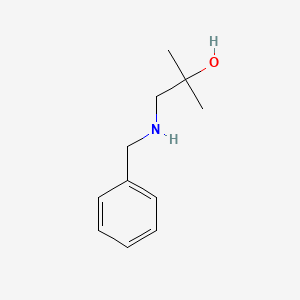

1-(Benzylamino)-2-methylpropan-2-OL

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(benzylamino)-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-11(2,13)9-12-8-10-6-4-3-5-7-10/h3-7,12-13H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTYYZKBJEIKWKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10512508 | |

| Record name | 1-(Benzylamino)-2-methylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80466-51-9 | |

| Record name | 1-(Benzylamino)-2-methylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(benzylamino)-2-methylpropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(benzylamino)-2-methylpropan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(benzylamino)-2-methylpropan-2-ol, a valuable amino alcohol intermediate in organic synthesis and pharmaceutical development. This document details the primary synthetic route, experimental protocols, and relevant analytical data.

Introduction

This compound is a secondary amine and a tertiary alcohol. Its structure is of interest in medicinal chemistry as a scaffold for the development of new therapeutic agents. The synthesis of this compound is primarily achieved through the nucleophilic ring-opening of an epoxide, a reliable and well-established method for the preparation of β-amino alcohols. This guide will focus on the synthesis of this compound from readily available starting materials: benzylamine and isobutylene oxide.

Synthetic Pathway

The most direct and efficient synthesis of this compound involves the reaction of benzylamine with isobutylene oxide (2,2-dimethyloxirane). This reaction proceeds via a nucleophilic attack of the primary amine on the less sterically hindered carbon of the epoxide ring, leading to the formation of the desired product.

The reaction is typically carried out in a suitable solvent and may be conducted with or without a catalyst. The regioselectivity of the ring-opening is generally high, favoring the attack at the primary carbon of the isobutylene oxide due to steric hindrance at the tertiary carbon.[1]

Figure 1: Synthetic pathway for this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on general procedures for the aminolysis of epoxides.[2][3][4]

Materials:

-

Benzylamine

-

Isobutylene oxide (2,2-dimethyloxirane)

-

Methanol (or another suitable polar solvent)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

To a solution of benzylamine (1.0 equivalent) in methanol in a round-bottom flask, add isobutylene oxide (1.1 equivalents) dropwise at room temperature with stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Figure 2: General experimental workflow for the synthesis.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the product.

Table 1: Properties of Reactants

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Benzylamine | C₇H₉N | 107.15 | 184-185 | 0.981 |

| Isobutylene Oxide | C₄H₈O | 72.11 | 50-52 | 0.806 |

Table 2: Properties and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₇NO |

| Molar Mass ( g/mol ) | 179.26 |

| Appearance | Expected to be a liquid or low-melting solid |

| Mass Spectrometry (m/z) | [M+H]⁺: 180.1383[5] |

| ¹H NMR (Predicted) | δ 7.2-7.4 (m, 5H, Ar-H), 3.8 (s, 2H, N-CH₂-Ar), 2.6 (s, 2H, N-CH₂-C), 1.2 (s, 6H, 2xCH₃) |

| ¹³C NMR (Predicted) | δ 140 (Ar-C), 128.5 (Ar-CH), 128.2 (Ar-CH), 127.0 (Ar-CH), 70.5 (C-OH), 58.0 (N-CH₂-C), 54.0 (N-CH₂-Ar), 27.0 (2xCH₃) |

| IR (Predicted, cm⁻¹) | 3300-3500 (O-H, N-H stretch), 3030 (Ar C-H stretch), 2850-2960 (Alkyl C-H stretch), 1450-1495 (Ar C=C stretch), 1050-1150 (C-O stretch)[6][7][8] |

Note: Predicted NMR and IR data are based on typical chemical shifts and vibrational frequencies for the functional groups present in the molecule.[9]

Conclusion

The synthesis of this compound can be reliably achieved through the nucleophilic ring-opening of isobutylene oxide with benzylamine. This method is straightforward, employs readily available starting materials, and is expected to proceed with high regioselectivity. The provided experimental protocol and analytical data serve as a valuable resource for researchers and scientists engaged in organic synthesis and drug discovery. Further optimization of reaction conditions, such as solvent, temperature, and the potential use of catalysts, may lead to improved yields and reaction times.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. rroij.com [rroij.com]

- 3. mdpi.com [mdpi.com]

- 4. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols [organic-chemistry.org]

- 5. PubChemLite - this compound (C11H17NO) [pubchemlite.lcsb.uni.lu]

- 6. infrared spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. infrared spectrum of 2-methylpropanal C4H8O (CH3)2CHCHO prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyraldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

An In-Depth Technical Guide to 1-(benzylamino)-2-methylpropan-2-ol (CAS 80466-51-9) and its Isomer

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the available information for 1-(benzylamino)-2-methylpropan-2-ol, CAS number 80466-51-9. A comprehensive search of publicly available scientific literature and databases reveals a significant scarcity of in-depth technical data for this specific compound. While its basic molecular formula and weight are documented, detailed physicochemical properties, experimental protocols, and biological activity remain largely uncharacterized in the public domain.

In contrast, a structural isomer, 2-(benzylamino)-2-methylpropan-1-ol (CAS 10250-27-8), is more extensively documented. To provide a valuable resource, this guide presents the limited data available for the requested compound and a more detailed overview of its better-characterized isomer. It is crucial to note that these are distinct chemical entities with potentially different properties and biological activities.

Core Properties of this compound (CAS 80466-51-9)

The available data for this compound is limited to its basic chemical identifiers.

| Property | Value | Source |

| CAS Number | 80466-51-9 | [1][2] |

| Molecular Formula | C₁₁H₁₇NO | [1] |

| Molecular Weight | 179.26 g/mol | [1] |

No public data was found regarding its melting point, boiling point, solubility, pKa, or toxicological profile.

In-Depth Analysis of the Isomer: 2-(benzylamino)-2-methylpropan-1-ol (CAS 10250-27-8)

Due to the lack of information on the requested compound, we present the available data for its structural isomer, 2-(benzylamino)-2-methylpropan-1-ol.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(benzylamino)-2-methylpropan-1-ol is provided below.

| Property | Value | Source |

| CAS Number | 10250-27-8 | [3] |

| Molecular Formula | C₁₁H₁₇NO | [3] |

| Molecular Weight | 179.26 g/mol | [3] |

| Melting Point | 68-70 °C | [3] |

| Boiling Point | 300.8 °C at 760 mmHg | [3] |

| Appearance | Yellow-Orange Solid | [] |

| Purity | 95% | [] |

Synthesis and Purification

This compound is used as an intermediate in the synthesis of pharmaceuticals, particularly in the production of bronchodilators and other respiratory agents.[3] It serves as a building block in organic reactions where a functionalized amino alcohol moiety is required.[3]

A common synthetic route for 2-(benzylamino)-2-methylpropan-1-ol is through the reductive amination of benzaldehyde with 2-amino-2-methyl-1-propanol.

Materials and Equipment:

-

Benzaldehyde

-

2-Amino-2-methyl-1-propanol

-

Sodium triacetoxyborohydride

-

Dichloromethane (DCE)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

To a solution of 2-amino-2-methylpropan-1-ol (1 equivalent) and benzaldehyde (1.1 equivalents) in DCE at room temperature, add sodium triacetoxyborohydride (2.8 equivalents) portionwise.

-

Stir the resulting mixture for 3 hours at room temperature.

-

Upon completion, dilute the reaction mixture with EtOAc.

-

Wash the organic layer with saturated aqueous NaHCO₃.

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

The crude 2-(benzylamino)-2-methylpropan-1-ol can often be used in subsequent steps without further purification.

Biological Activity and Signaling Pathways

There is no specific information available in the searched literature regarding the detailed pharmacological properties, mechanism of action, or signaling pathways associated with 2-(benzylamino)-2-methylpropan-1-ol. Its primary documented application is as a chemical intermediate in the synthesis of other biologically active molecules.[3]

Visualizing a Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a chemical compound, applicable to the synthesis of 2-(benzylamino)-2-methylpropan-1-ol.

Caption: A generalized workflow for chemical synthesis.

Conclusion

While the initial request was for an in-depth technical guide on this compound (CAS 80466-51-9), our investigation reveals a significant lack of available data for this compound. In an effort to provide relevant information, this guide has also detailed the properties and a synthesis protocol for its structural isomer, 2-(benzylamino)-2-methylpropan-1-ol (CAS 10250-27-8). Researchers and drug development professionals should exercise caution and not extrapolate the properties of the isomer to the requested compound. Further research is required to characterize the physicochemical, pharmacological, and toxicological properties of this compound.

References

Spectroscopic and Synthetic Profile of 1-(benzylamino)-2-methylpropan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a generalized synthetic protocol for the tertiary amino alcohol, 1-(benzylamino)-2-methylpropan-2-ol. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established principles of organic spectroscopy and reaction mechanisms to present a predicted yet detailed analysis. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with spectroscopic data of analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.40 | Multiplet | 5H | Ar-H |

| ~ 3.80 | Singlet | 2H | -CH ₂-Ph |

| ~ 2.60 | Singlet | 2H | -N-CH ₂-C(CH₃)₂ |

| ~ 2.50 (broad) | Singlet | 1H | -NH - |

| ~ 1.80 (broad) | Singlet | 1H | -OH |

| ~ 1.20 | Singlet | 6H | -C(CH ₃)₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 | Quaternary Aromatic Carbon (C-ipso) |

| ~ 128.5 | Aromatic C H |

| ~ 128.0 | Aromatic C H |

| ~ 127.0 | Aromatic C H |

| ~ 70.0 | C (CH₃)₂-OH |

| ~ 60.0 | -N-C H₂-C(CH₃)₂ |

| ~ 54.0 | -C H₂-Ph |

| ~ 27.0 | -C(C H₃)₂ |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Description of Absorption | Functional Group |

| 3400 - 3200 (broad) | O-H stretch | Alcohol |

| 3350 - 3310 (medium) | N-H stretch | Secondary Amine |

| 3100 - 3000 | C-H stretch (aromatic) | Aromatic Ring |

| 2970 - 2850 | C-H stretch (aliphatic) | Alkyl groups |

| 1600, 1495, 1450 | C=C stretch | Aromatic Ring |

| 1150 | C-O stretch | Tertiary Alcohol |

| 1100 | C-N stretch | Amine |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Proposed Fragment Ion |

| 179 | [M]⁺ (Molecular Ion) |

| 162 | [M - H₂O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl ion) |

| 58 | [C₃H₈N]⁺ |

Experimental Protocols

A plausible and commonly employed method for the synthesis of this compound is the nucleophilic ring-opening of isobutylene oxide with benzylamine. The following is a generalized protocol for this reaction.

Synthesis of this compound

Materials:

-

Isobutylene oxide

-

Benzylamine

-

Methanol (or other suitable polar protic solvent)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (for workup, if necessary)

-

Sodium bicarbonate solution (for workup)

-

Brine

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isobutylene oxide (1.0 equivalent) in methanol.

-

Addition of Amine: To this solution, add benzylamine (1.1 equivalents) dropwise at room temperature.

-

Reaction: The reaction mixture is then stirred at reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After completion, the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product. The product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Characterization:

The structure and purity of the synthesized this compound should be confirmed using the spectroscopic methods outlined above (¹H NMR, ¹³C NMR, IR, and MS).

Visualizations

The following diagrams illustrate the synthetic pathway and a general experimental workflow for the preparation and analysis of this compound.

Caption: Synthetic pathway for this compound.

Spectroscopic Analysis of 1-(benzylamino)-2-methylpropan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 1-(benzylamino)-2-methylpropan-2-ol. Due to the absence of publicly available experimental NMR data for this specific compound, this guide presents predicted spectral data based on established principles of NMR spectroscopy and analysis of structurally analogous compounds. This document also includes a comprehensive, standardized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules, which is applicable to the title compound. A structural diagram with atom numbering is provided for clear correlation with the predicted spectral data.

Introduction

This compound is a substituted amino alcohol of interest in synthetic and medicinal chemistry. Its structure combines a benzylamine moiety with a tertiary alcohol, features that are common in various biologically active molecules. NMR spectroscopy is an essential tool for the structural elucidation and purity assessment of such compounds. This guide aims to provide a foundational understanding of the expected ¹H and ¹³C NMR spectra of this compound.

Disclaimer: Extensive searches of scientific literature and spectral databases did not yield experimental ¹H or ¹³C NMR data for this compound. The data presented herein are predictions based on the analysis of its chemical structure and known chemical shifts of similar structural fragments.

Predicted NMR Data

The predicted ¹H and ¹³C NMR data for this compound are summarized in the tables below. The predictions are based on the additive effects of substituents on chemical shifts and comparison with known spectral data of related compounds such as benzylamine and 2-amino-2-methyl-1-propanol.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the aromatic protons of the benzyl group, the benzylic methylene protons, the methylene protons adjacent to the amino group, the two methyl groups, and the hydroxyl and amine protons.

| Atom Number | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Notes |

| H-1', H-5' | 7.25 - 7.40 | Multiplet | 2H | Ortho-protons of the phenyl ring. |

| H-2', H-4' | 7.25 - 7.40 | Multiplet | 2H | Meta-protons of the phenyl ring. |

| H-3' | 7.20 - 7.35 | Multiplet | 1H | Para-proton of the phenyl ring. |

| H-6 | 3.70 - 3.80 | Singlet | 2H | Benzylic methylene protons. |

| H-1 | 2.60 - 2.70 | Singlet | 2H | Methylene protons adjacent to the nitrogen. |

| H-4, H-5 | 1.10 - 1.20 | Singlet | 6H | Equivalent methyl protons. |

| OH | Variable (broad) | Singlet | 1H | Hydroxyl proton, chemical shift is concentration and solvent dependent. |

| NH | Variable (broad) | Singlet | 1H | Amine proton, chemical shift is concentration and solvent dependent. |

Predicted ¹³C NMR Data

The predicted proton-decoupled ¹³C NMR spectrum of this compound is expected to show distinct signals for each carbon environment.

| Atom Number | Predicted Chemical Shift (δ, ppm) | Notes |

| C-6' | 139 - 141 | Quaternary aromatic carbon attached to the benzylic carbon. |

| C-1', C-2', C-3', C-4', C-5' | 127 - 129 | Aromatic carbons of the phenyl ring. |

| C-3 | 70 - 72 | Quaternary carbon bearing the hydroxyl group. |

| C-1 | 58 - 60 | Methylene carbon adjacent to the nitrogen. |

| C-6 | 53 - 55 | Benzylic methylene carbon. |

| C-4, C-5 | 25 - 28 | Equivalent methyl carbons. |

Experimental Protocol for NMR Analysis

This section outlines a standard procedure for the preparation and analysis of a small organic molecule like this compound using ¹H and ¹³C NMR spectroscopy.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[1][2]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, D₂O). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[3]

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (often already present in commercially available deuterated solvents).[1]

-

Mixing: Gently vortex or swirl the vial to ensure complete dissolution of the sample.

-

Filtration and Transfer: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1]

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition

-

Instrument Setup: The NMR spectra should be acquired on a spectrometer with a field strength of 300 MHz or higher for better resolution.

-

Shimming: The magnetic field homogeneity should be optimized by shimming on the deuterium lock signal of the solvent.

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 8 to 16 scans.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A range of -2 to 12 ppm is typically sufficient.

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 128 to 1024 scans or more, depending on the sample concentration.

-

Relaxation Delay: 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A range of 0 to 220 ppm is standard for most organic molecules.

-

-

Data Processing: The acquired Free Induction Decay (FID) should be Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts should be referenced to the internal standard (TMS at 0.00 ppm).

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with atom numbering corresponding to the assignments in the predicted NMR data tables.

References

Mass Spectrometry Analysis of 1-(benzylamino)-2-methylpropan-2-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 1-(benzylamino)-2-methylpropan-2-ol, a molecule of interest in pharmaceutical and chemical research. Although experimental mass spectra for this specific compound are not widely available in the public domain, this document outlines the predicted fragmentation patterns based on established principles of mass spectrometry for its constituent functional groups: a tertiary alcohol and a secondary N-benzylamine. Detailed experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are provided to facilitate its analysis. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and quality control of this and structurally related compounds.

Introduction

This compound is a chemical compound with potential applications in various fields, including drug development and organic synthesis. Its molecular structure, featuring both a tertiary alcohol and a secondary benzylamine moiety, dictates its chemical properties and, consequently, its behavior under mass spectrometric analysis. Understanding the fragmentation pattern is crucial for its unambiguous identification and quantification in complex matrices. This guide will first predict the primary fragmentation pathways and then detail the methodologies to acquire and interpret mass spectral data.

Predicted Mass Spectrometry Fragmentation

The fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) is expected to be driven by the presence of the tertiary alcohol and the N-benzylamine groups.

The molecular weight of this compound (C11H17NO) is 179.26 g/mol . In ESI, the protonated molecule [M+H]+ at m/z 180.14 is expected to be a prominent ion. Under EI conditions, the molecular ion peak (M+) at m/z 179.13 may be weak or absent, which is characteristic of tertiary alcohols.[1][2][3]

The primary fragmentation pathways are predicted to be:

-

Alpha-Cleavage (α-cleavage): The bond between the tertiary carbon and an adjacent carbon is prone to cleavage. Loss of a methyl radical (•CH3) would result in a stable oxonium ion. Another significant alpha-cleavage is the breaking of the C-C bond adjacent to the nitrogen atom.

-

Benzylic Cleavage: The most characteristic fragmentation for N-benzylamines is the cleavage of the benzylic C-N bond, leading to the formation of a highly stable benzyl cation or its rearranged tropylium ion at m/z 91.[4][5]

-

Dehydration: Tertiary alcohols readily undergo the loss of a water molecule (H2O), particularly under thermal conditions in GC-MS, leading to a fragment ion at [M-18]+.[1][6]

A diagram illustrating the predicted fragmentation pathway is presented below.

Predicted Quantitative Data

The following table summarizes the predicted major fragment ions and their potential relative abundances. It is important to note that these are theoretical values and actual abundances will vary depending on the ionization technique and analytical conditions.

| Fragment Ion | m/z (nominal) | Predicted Relative Abundance | Fragmentation Pathway |

| [C7H7]+ | 91 | High | Benzylic Cleavage |

| [M-CH3]+ | 164 | Medium | α-Cleavage (loss of methyl) |

| [M-H2O]+ | 161 | Medium to Low | Dehydration |

| [C3H8N]+ | 58 | Medium | α-Cleavage |

| [M+H]+ | 180 | High (in ESI) | Protonation |

| [M]+ | 179 | Low to Absent (in EI) | Molecular Ion |

Experimental Protocols

Detailed methodologies for both GC-MS and LC-MS analysis are provided below. These protocols are general guidelines and may require optimization based on the specific instrumentation and sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds. Derivatization may be necessary to improve the volatility and thermal stability of this compound.

3.1.1. Sample Preparation

-

Dissolution: Dissolve an accurately weighed amount of the sample in a volatile organic solvent such as methanol or dichloromethane to a final concentration of approximately 1 mg/mL.[7]

-

Derivatization (Optional but Recommended): To improve chromatographic performance and reduce tailing, derivatize the hydroxyl and amine groups. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

To 100 µL of the sample solution, add 100 µL of BSTFA + 1% TMCS.

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cool to room temperature before injection.

-

3.1.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless or split (e.g., 20:1), depending on sample concentration.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is well-suited for the analysis of polar and thermally labile compounds and generally does not require derivatization.

References

- 1. GCMS Section 6.10 [people.whitman.edu]

- 2. Chemistry!!! Not Mystery : Fragmentation pattern and mass spectra of Alcohols [chemistrynotmystery.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 7. Sample preparation GC-MS [scioninstruments.com]

An In-depth Technical Guide to the FTIR Spectrum of 1-(benzylamino)-2-methylpropan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of 1-(benzylamino)-2-methylpropan-2-ol. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on the analysis of its functional groups and data from structurally similar molecules. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and analytical chemistry, offering insights into the vibrational spectroscopy of this N-benzyl amino alcohol.

Predicted FTIR Spectral Data

The FTIR spectrum of this compound is expected to be dominated by the vibrational modes of its constituent functional groups: a tertiary alcohol, a secondary amine, a benzyl group, and a gem-dimethyl group. The predicted peak assignments, their expected wavenumber ranges, and intensities are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3500 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) | Tertiary Alcohol |

| 3350 - 3310 | Medium, Sharp | N-H stretch | Secondary Amine |

| 3100 - 3000 | Medium to Weak | C-H stretch (aromatic) | Benzyl Group |

| 2980 - 2850 | Medium to Strong | C-H stretch (aliphatic) | Methyl & Methylene |

| 1605 - 1585, 1500-1450 | Medium to Weak | C=C stretch (in-ring) | Benzyl Group |

| 1470 - 1450 | Medium | C-H bend (scissoring) | Methylene & Methyl |

| 1380 - 1365 | Medium | C-H bend (umbrella mode) | gem-Dimethyl |

| 1260 - 1000 | Strong | C-N stretch | Amine |

| 1210 - 1100 | Strong | C-O stretch | Tertiary Alcohol |

| 770 - 730, 710 - 690 | Strong | C-H out-of-plane bend | Monosubstituted Benzene |

Interpretation of the Spectrum

The presence of a broad absorption band in the 3500-3200 cm⁻¹ region is a characteristic feature of the O-H stretching vibration in hydrogen-bonded alcohols. The sharpness of the N-H stretching peak around 3310-3350 cm⁻¹ helps to distinguish it from the broader O-H band. The aromatic C-H stretches appear at wavenumbers above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl and methylene groups are observed below 3000 cm⁻¹.

The "fingerprint region" (below 1500 cm⁻¹) is expected to contain a number of characteristic peaks. The C=C stretching vibrations of the aromatic ring typically appear as a pair of bands around 1600 cm⁻¹ and 1475 cm⁻¹. The gem-dimethyl group should give rise to a characteristic doublet in the C-H bending region (1380-1365 cm⁻¹). Strong absorptions corresponding to C-N and C-O stretching are anticipated in the 1260-1000 cm⁻¹ range. Finally, the substitution pattern of the benzene ring can be confirmed by the strong out-of-plane C-H bending vibrations in the 770-690 cm⁻¹ region.

Experimental Protocol for FTIR Spectroscopy

The following is a generalized experimental protocol for obtaining the FTIR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.

1. Instrument and Accessory:

-

A Fourier-Transform Infrared (FTIR) spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector.

-

A single-reflection diamond ATR accessory.

2. Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

3. Data Acquisition:

-

Set the spectral range to 4000-400 cm⁻¹.

-

Select a resolution of 4 cm⁻¹.

-

Co-add a minimum of 32 scans to improve the signal-to-noise ratio.

-

Collect the sample spectrum.

-

The instrument software will automatically perform the background subtraction.

4. Data Processing:

-

Perform an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.

-

Baseline correct the spectrum to remove any broad background features.

-

Label the significant peaks with their corresponding wavenumbers.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the acquisition and analysis of the FTIR spectrum of this compound.

Physical and chemical properties of 1-(benzylamino)-2-methylpropan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available technical information on 1-(benzylamino)-2-methylpropan-2-ol. It is important to note that publicly available experimental data for this specific chemical entity is limited. Much of the available data pertains to its isomer, 2-(benzylamino)-2-methylpropan-1-ol. This guide distinguishes between data for the specified compound and its isomer where applicable and includes predicted data and proposed experimental protocols based on established chemical principles.

Introduction

This compound is a substituted amino alcohol. Its structure, featuring a benzylamine group and a tertiary alcohol, makes it a molecule of interest in synthetic chemistry and potentially for applications in drug discovery and materials science. This guide summarizes its known physical and chemical properties, proposes a synthetic route, and outlines its safety information.

Physicochemical Properties

Detailed experimental physical and chemical property data for this compound (CAS: 80466-51-9) is not extensively available in the public domain. The following tables summarize the available information, including basic identifiers and computationally predicted properties. For comparison, experimentally determined properties of its isomer, 2-(benzylamino)-2-methylpropan-1-ol (CAS: 10250-27-8), are also provided.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 80466-51-9 |

| Molecular Formula | C₁₁H₁₇NO |

| Molecular Weight | 179.26 g/mol [1] |

| IUPAC Name | 1-(benzylamino)-2-methyl-2-propanol |

| InChI Key | HTYYZKBJEIKWKW-UHFFFAOYSA-N[2] |

| Canonical SMILES | CC(C)(O)CNCC1C=CC=CC=1 |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| XlogP | 1.2[2] |

| Monoisotopic Mass | 179.13101 Da[2] |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 4 |

| Complexity | 139 |

| Polar Surface Area | 32.3 Ų |

Table 3: Experimental Properties of the Isomer 2-(Benzylamino)-2-methylpropan-1-ol (CAS: 10250-27-8)

| Property | Value |

| Melting Point | 68-70 °C[3] |

| Boiling Point | 300.8 °C at 760 mmHg[3] |

| Density | 1.006 g/cm³[3] |

| Solubility | Chloroform, DMSO, Methanol[3] |

| Flash Point | 109.1 °C[3] |

Synthesis and Experimental Protocols

Proposed Synthetic Protocol: Reductive Amination

This proposed protocol is based on general methods for the synthesis of N-benzylamines.

Reaction Scheme:

Materials:

-

1-hydroxy-2-methylpropan-2-one

-

Benzylamine

-

Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of 1-hydroxy-2-methylpropan-2-one (1.0 eq) in DCM or DCE, add benzylamine (1.0-1.2 eq) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/enamine.

-

Add the reducing agent, sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Safety and Handling

The following safety information is based on available data for this compound.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P330: Rinse mouth.

-

P362+P364: Take off contaminated clothing and wash it before reuse.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity or associated signaling pathways of this compound. Its isomer, 2-(benzylamino)-2-methylpropan-1-ol, is reported as an intermediate in the synthesis of pharmaceuticals, particularly bronchodilators[4]. Research into structurally related benzylamino alcohol derivatives has explored their potential as anti-Alzheimer's agents, targeting acetylcholinesterase and β-secretase[5][6]. Further research is required to determine if this compound possesses any significant biological properties.

Visualizations

As no specific signaling pathways for this compound have been identified, a diagram for this is not applicable. Below is a workflow diagram for the proposed synthesis of the compound.

Caption: Proposed experimental workflow for the synthesis of this compound.

Conclusion

This compound is a chemical compound with limited available experimental data. This guide has consolidated the known information and provided a proposed synthetic route to facilitate further research. The structural similarity to compounds with known biological activities suggests that further investigation into the properties and potential applications of this molecule may be a worthwhile endeavor for the scientific community. Researchers are advised to proceed with caution, adhering to all safety guidelines, and to conduct thorough characterization of any synthesized material.

References

An In-depth Technical Guide to the Solubility and Stability of 1-(benzylamino)-2-methylpropan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of the amino alcohol 1-(benzylamino)-2-methylpropan-2-ol. Due to the limited availability of public data on this specific molecule, this document focuses on established methodologies for determining these crucial physicochemical properties. It outlines detailed experimental protocols for solubility assessment in various solvents and for evaluating stability under forced degradation conditions, as recommended by international guidelines. The presented data from structurally related compounds serves to inform expected trends and analytical approaches. This guide is intended to be a practical resource for researchers and drug development professionals working with this and similar chemical entities.

Introduction

This compound is a tertiary amino alcohol with a molecular structure that combines a hydrophilic amino alcohol moiety with a lipophilic benzyl group. This amphiphilic nature suggests a complex solubility profile and multiple potential degradation pathways. Understanding its solubility is critical for formulation development, enabling the selection of appropriate solvent systems for therapeutic delivery and manufacturing processes. Stability assessment is equally vital, as it determines the compound's shelf-life and identifies potential degradation products that could impact efficacy and safety.

This guide details the necessary experimental frameworks to thoroughly characterize the solubility and stability of this compound.

Physicochemical Properties

While specific experimental data for this compound is scarce, data from chemical databases and analogous compounds provide a preliminary profile.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Inferred) | 2-(benzylamino)-2-methylpropan-1-ol[1][2] | N-benzyl-tert-butylamine[3][4][5][6][7] |

| Molecular Formula | C₁₁H₁₇NO | C₁₁H₁₇NO | C₁₁H₁₇N |

| Molecular Weight | 179.26 g/mol | 179.26 g/mol | 163.26 g/mol |

| Appearance | Solid (inferred from isomer) | Yellow-Orange Solid | Light yellow clear liquid |

| Melting Point | Not available | 68-70 °C | -30 to -25 °C |

| Boiling Point | Not available | 300.8 °C at 760 mmHg | 80 °C at 5 mmHg |

| Predicted LogP | 1.2[8] | 1.2 | 2.9 |

| Water Solubility | Expected to be low to moderate | Not quantitatively reported | Insoluble; 2 g/L[3][4] |

| Organic Solvent Solubility | Expected to be soluble in polar organic solvents | Soluble in Chloroform, DMSO, Methanol[1][2] | Soluble/Miscible |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor in its formulation and bioavailability. The presence of both a polar alcohol and a secondary amine group in this compound suggests potential for hydrogen bonding and solubility in polar solvents. However, the nonpolar benzyl and tert-butyl groups will influence its solubility in nonpolar media. A systematic evaluation of its solubility in a range of solvents is therefore essential.

Experimental Protocol for Solubility Determination

A standard approach to determining the solubility of a compound is the shake-flask method, followed by a quantitative analytical technique to determine the concentration of the dissolved compound in the saturated solution.

dot

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, methanol, DMSO, acetone).

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C and 37 °C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the suspensions to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration through a syringe filter (compatible with the solvent) is recommended.

-

-

Quantification:

-

Dilute the supernatant with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV or Mass Spectrometric detection (HPLC-UV/MS).

-

-

Data Reporting:

-

Express the solubility in units of mg/mL or mol/L.

-

Table 2: Proposed Solvents for Solubility Screening of this compound

| Solvent Class | Specific Solvent | Rationale |

| Aqueous | Purified Water | Baseline aqueous solubility. |

| 0.1 N Hydrochloric Acid | Solubility in acidic media (potential for salt formation). | |

| Phosphate Buffered Saline (PBS), pH 7.4 | Physiological pH solubility. | |

| Polar Protic | Ethanol | Common pharmaceutical co-solvent. |

| Methanol | Common laboratory solvent. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High solubilizing power for many organic compounds. |

| Acetone | Common laboratory solvent. | |

| Nonpolar | Hexane | To assess solubility in nonpolar environments. |

Stability Profile

The stability of a drug substance is a critical quality attribute that can be affected by temperature, pH, light, and oxidation. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.

dot

Methodology:

-

Sample Preparation:

-

Prepare solutions of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

-

Application of Stress Conditions:

-

Acid Hydrolysis: Add an equal volume of 0.2 N HCl to the drug solution to achieve a final acid concentration of 0.1 N. Heat the solution (e.g., at 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Add an equal volume of 0.2 N NaOH to the drug solution to achieve a final base concentration of 0.1 N. Treat similarly to acid hydrolysis.

-

Oxidative Degradation: Add a volume of hydrogen peroxide solution to the drug solution to achieve a final concentration of, for example, 3% H₂O₂. Keep the solution at room temperature and protected from light for a defined period.

-

Thermal Degradation: Store the solid compound and the drug solution at an elevated temperature (e.g., 80°C) for a defined period.

-

Photolytic Degradation: Expose the solid compound and the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.

-

-

Sample Analysis:

-

At each time point, withdraw a sample. For acid and base hydrolysis samples, neutralize the solution before analysis.

-

Analyze all samples by a stability-indicating HPLC method, capable of separating the parent compound from all degradation products. A photodiode array (PDA) detector is useful for assessing peak purity, and a mass spectrometer (MS) is invaluable for identifying degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of the parent compound.

-

Determine the relative retention times and peak areas of the degradation products.

-

Attempt to identify the major degradation products using mass spectrometry.

-

Table 3: Summary of Forced Degradation Conditions and Expected Outcomes

| Stress Condition | Typical Reagents/Conditions | Potential Degradation Pathways |

| Acid Hydrolysis | 0.1 - 1 N HCl, 60-80°C | Cleavage of the benzyl-nitrogen bond, dehydration of the tertiary alcohol. |

| Base Hydrolysis | 0.1 - 1 N NaOH, 60-80°C | Potential for elimination reactions. |

| Oxidation | 3-30% H₂O₂, Room Temperature | Oxidation of the secondary amine to a hydroxylamine or nitrone; oxidation of the benzyl group. |

| Thermal | 80°C or higher | Dehydration, general decomposition. |

| Photolytic | ICH Q1B light exposure | Photochemical reactions involving the aromatic ring and the amine. |

Conclusion

References

- 1. 2-(Benzylamino)-2-methylpropan-1-ol|lookchem [lookchem.com]

- 2. 2-Benzylamino-2-methyl-1-propanol CAS#: 10250-27-8 [m.chemicalbook.com]

- 3. fishersci.ie [fishersci.ie]

- 4. N-Benzyl-tert-butylamine for synthesis 3378-72-1 [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. N-(tert-Butyl)benzylamine CAS#: 3378-72-1 [m.chemicalbook.com]

- 7. N-(tert-Butyl)benzylamine CAS#: 3378-72-1 [amp.chemicalbook.com]

- 8. PubChemLite - this compound (C11H17NO) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Stereoisomers of Benzylamino-propanols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of stereoisomerism as it pertains to the chemical structure 1-(benzylamino)-2-methylpropan-2-ol. It clarifies the absence of chirality in the specified molecule and offers a comprehensive examination of a closely related chiral isomer, 1-(benzylamino)propan-2-ol, to illustrate the principles of stereoisomerism, their practical implications, and relevant experimental protocols.

Analysis of Chirality in this compound

Stereoisomers are isomers that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space.[1] The most common source of stereoisomerism in small molecules is the presence of a chiral center—typically a carbon atom bonded to four different substituent groups.[2]

A meticulous examination of the structure of This compound reveals that it is an achiral molecule and therefore does not have stereoisomers.

The structure is as follows:

-

Carbon-1 (C1): Bonded to a benzylamino group and two hydrogen atoms. It is not a chiral center.

-

Carbon-2 (C2): Bonded to a hydroxyl group (-OH), a CH₂-NH-benzyl group, and two identical methyl groups (-CH₃) .

-

Carbon-3 (C3): A methyl carbon, not a chiral center.

Because the C2 atom is bonded to two identical substituents (methyl groups), it does not satisfy the requirement for a chiral center. Consequently, the molecule is superimposable on its mirror image and possesses no enantiomers or diastereomers.

A Chiral Analogue: Stereoisomers of 1-(Benzylamino)propan-2-ol

To explore the concepts requested, we will examine a closely related positional isomer, 1-(benzylamino)propan-2-ol . This molecule possesses a single chiral center and thus exists as a pair of enantiomers.

In this structure, the C2 atom is bonded to four distinct groups:

-

A hydroxyl group (-OH)

-

A hydrogen atom (-H)

-

A methyl group (-CH₃)

-

A benzylaminomethyl group (-CH₂NH-benzyl)

The presence of this chiral center means the molecule can exist in two non-superimposable mirror-image forms: the (R)- and (S)-enantiomers.

Quantitative Data and Properties of Enantiomers

Enantiomers have identical physical properties (e.g., melting point, boiling point, solubility in achiral solvents) but differ in their interaction with plane-polarized light (optical activity) and their binding affinity to other chiral molecules, such as biological receptors.[3] This difference in biological activity is of paramount importance in drug development.

The table below summarizes the expected properties for the enantiomers of 1-(benzylamino)propan-2-ol. Note: These values are illustrative and based on typical properties of similar chiral amino alcohols.

| Property | (R)-Enantiomer | (S)-Enantiomer | Racemic Mixture (1:1) |

| Molecular Weight | 165.23 g/mol | 165.23 g/mol | 165.23 g/mol |

| Melting Point | May differ from racemate | May differ from racemate | Distinct melting point |

| Specific Rotation [α] | Opposite sign to (S) | Opposite sign to (R) | 0° (optically inactive) |

| Solubility (Achiral Solvent) | Identical | Identical | May differ slightly |

| Solubility (Chiral Solvent) | Different | Different | N/A |

| Biological Receptor Binding | Potentially High Affinity | Potentially Low Affinity | Average of both |

| Pharmacological Effect | Eutomer (Active) | Distomer (Inactive/Different) | Combined effects |

Experimental Protocols

Synthesis of Racemic 1-(Benzylamino)propan-2-ol

The racemic mixture can be synthesized via a one-pot reductive amination reaction. This common method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.[4]

Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve 1-aminopropan-2-ol (1.0 eq) and benzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

-

Imine Formation: Stir the mixture at room temperature. The reaction forms an intermediate imine, which exists in equilibrium with the starting materials.[4] This step can be facilitated by the addition of a mild acid catalyst or a dehydrating agent.

-

Reduction: Cool the mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise to the solution. This agent selectively reduces the imine to the desired secondary amine.[5]

-

Quenching and Extraction: After the reaction is complete, quench it by slowly adding water. Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography to yield the racemic 1-(benzylamino)propan-2-ol.

Chiral Resolution of Enantiomers

The separation of the racemic mixture into its constituent enantiomers can be achieved by diastereomeric salt formation . This classical resolution technique relies on the different physical properties (notably solubility) of diastereomers.[6][7]

Methodology:

-

Resolving Agent: Select an enantiomerically pure chiral acid, such as (+)-tartaric acid or (+)-di-p-toluoyl-D-tartaric acid (DPTTA), as the resolving agent.[8]

-

Salt Formation: Dissolve the racemic 1-(benzylamino)propan-2-ol in a suitable solvent (e.g., ethanol or methanol). Add a sub-stoichiometric amount (approx. 0.5 eq) of the chiral resolving agent. Two diastereomeric salts will form in the solution:

-

((R)-amine)·((+)-acid)

-

((S)-amine)·((+)-acid)

-

-

Fractional Crystallization: Due to their different 3D structures, these diastereomeric salts have different solubilities.[9] Allow the solution to cool slowly. The less soluble diastereomer will preferentially crystallize out of the solution.

-

Isolation: Isolate the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

-

Liberation of Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., aqueous NaOH) to neutralize the resolving acid.

-

Extraction: Extract the now enantiomerically enriched amine into an organic solvent. Wash, dry, and concentrate the solvent to obtain one of the pure enantiomers.

-

Recovery of Second Enantiomer: The other enantiomer remains in the mother liquor from the crystallization step and can be recovered by a similar process of basification and extraction.

Characterization

Polarimetry: The most direct method to distinguish between enantiomers is to measure their optical rotation using a polarimeter. Enantiomers will rotate plane-polarized light to an equal but opposite degree.[10]

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) can be used to separate and quantify the enantiomers in a mixture, allowing for the determination of enantiomeric excess (ee).[11]

NMR Spectroscopy: While standard NMR spectra of enantiomers are identical, the use of a chiral solvating agent or a chiral derivatizing agent (e.g., Mosher's acid) can induce diastereomeric environments, leading to distinguishable signals for each enantiomer.

This document serves as a technical guide based on established principles of stereochemistry and common organic synthesis methodologies.

References

- 1. Stereoisomers [www2.chemistry.msu.edu]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. biochemden.com [biochemden.com]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. academic.oup.com [academic.oup.com]

Chiral synthesis of beta-amino alcohols

An In-depth Technical Guide to the Chiral Synthesis of β-Amino Alcohols

Introduction

Chiral β-amino alcohols (or 1,2-amino alcohols) are a class of organic compounds containing both an amino group and a hydroxyl group attached to adjacent carbon atoms. This structural motif is of paramount importance in the fields of medicinal chemistry and materials science. It is a key pharmacophore in numerous pharmaceuticals, including β-blockers for cardiovascular diseases, antiretroviral agents for HIV, and various antibacterial and antimalarial drugs.[1][2][3] Furthermore, their enantiomerically pure forms serve as indispensable chiral auxiliaries, ligands for metal-based catalysts, and organocatalysts in asymmetric synthesis.[4][5]

The biological activity of molecules containing the β-amino alcohol scaffold is often highly dependent on the stereochemistry at the two adjacent chiral centers. Consequently, the development of efficient and highly stereoselective synthetic methods to access all possible stereoisomers is a critical objective for researchers in drug development and organic synthesis. This guide provides a detailed overview of the core strategies for the chiral synthesis of β-amino alcohols, complete with quantitative data, experimental protocols, and workflow visualizations.

Core Synthetic Strategies

The asymmetric synthesis of β-amino alcohols can be broadly categorized into several key strategies. The most prominent and widely utilized methods include the asymmetric reduction of prochiral α-amino ketones, the nucleophilic ring-opening of chiral epoxides and aziridines, and asymmetric aminohydroxylation of alkenes.

// Central Node main [label="Chiral β-Amino Alcohols", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];

// Main Branches sub1 [label="Asymmetric Reduction\nof α-Amino Ketones", fillcolor="#FBBC05", fontcolor="#202124"]; sub2 [label="Ring-Opening of\nChiral Precursors", fillcolor="#34A853", fontcolor="#FFFFFF"]; sub3 [label="Asymmetric\nAminohydroxylation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sub4 [label="Other Methods", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Connections from Main main -> sub1; main -> sub2; main -> sub3; main -> sub4;

// Sub-branches for Reduction red1 [label="Asymmetric\nTransfer Hydrogenation", fillcolor="#F1F3F4", fontcolor="#202124"]; red2 [label="Catalytic Asymmetric\nHydrogenation", fillcolor="#F1F3F4", fontcolor="#202124"]; sub1 -> red1 [dir=none]; sub1 -> red2 [dir=none];

// Sub-branches for Ring-Opening ro1 [label="Ring-Opening\nof Epoxides", fillcolor="#F1F3F4", fontcolor="#202124"]; ro2 [label="Ring-Opening\nof Aziridines", fillcolor="#F1F3F4", fontcolor="#202124"]; sub2 -> ro1 [dir=none]; sub2 -> ro2 [dir=none];

// Sub-branches for Other Methods om1 [label="Mannich Reaction", fillcolor="#F1F3F4", fontcolor="#202124"]; om2 [label="Henry (Nitroaldol)\nReaction", fillcolor="#F1F3F4", fontcolor="#202124"]; sub4 -> om1 [dir=none]; sub4 -> om2 [dir=none]; } /dot

Asymmetric Reduction of α-Amino Ketones

The reduction of prochiral α-amino ketones is one of the most direct methods for preparing β-amino alcohols. The key to this approach is controlling the stereoselectivity of the ketone reduction to generate the desired diastereomer with high enantiomeric excess.

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) is a powerful technique that uses a simple hydrogen donor, such as isopropanol or formic acid, in the presence of a chiral transition metal catalyst. Ruthenium and Iridium complexes with chiral ligands like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) are commonly employed.[6] This method offers mild reaction conditions and avoids the need for high-pressure hydrogenation equipment.

// Nodes start [label="α-Amino Ketone\n(Prochiral)", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Hydrogen Donor\n(e.g., i-PrOH)\n+\nChiral Catalyst\n(e.g., Ru/TsDPEN)", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; process [label="Asymmetric Transfer\nHydrogenation (ATH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Chiral β-Amino Alcohol\n(syn or anti)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=cds];

// Edges start -> process [label="Substrate", color="#5F6368"]; reagents -> process [label="Reagents", color="#5F6368"]; process -> product [label="Yields", color="#5F6368"]; } /dot

Table 1: Asymmetric Transfer Hydrogenation of α-Amino Ketones

| Substrate (α-Amino Ketone) | Catalyst / Ligand | H-Donor | Yield (%) | ee (%) | Diastereomeric Ratio (dr) | Reference |

| N-Boc-2-aminoacetophenone | RuCl₂--INVALID-LINK-- | HCOOH/Et₃N | 95 | 99 | - | [6] |

| 2-(benzylamino)-1-phenylethanone | [IrCpI₂(μ-I)]₂ / (S)-prolinamide | i-PrOH | 92 | 94 | 98:2 (anti) | |

| 1-(1H-imidazol-1-yl)-2-phenylethan-1-one | Ru/(S,S)-C₃-TunePhos/(R,R)-DPEN | H₂ (gas) | >99 | >99 | - | [7] |

Note: The last entry uses catalytic asymmetric hydrogenation with H₂ gas but is included for comparison of a similar substrate class.

Experimental Protocol: Asymmetric Transfer Hydrogenation

Synthesis of (1R,2S)-2-amino-1-phenylpropan-1-ol via ATH of (S)-2-aminopropiophenone:

-

Catalyst Preparation: A mixture of [RuCl₂(p-cymene)]₂ (3.1 mg, 0.005 mmol) and (1S,2S)-TsDPEN (4.4 mg, 0.012 mmol) in isopropanol (5 mL) is degassed and heated at 80°C for 20 minutes under an inert atmosphere (e.g., Argon).

-

Reaction: To the resulting orange catalyst solution, (S)-2-aminopropiophenone hydrochloride (185 mg, 1.0 mmol) and potassium hydroxide (62 mg, 1.1 mmol) are added.

-

Execution: The reaction mixture is stirred at 30°C for 12 hours.

-

Work-up and Purification: The solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (20 mL) and washed with water (10 mL) and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography (silica gel, dichloromethane/methanol gradient) to afford the chiral β-amino alcohol.

Ring-Opening of Chiral Epoxides

The nucleophilic ring-opening of epoxides with nitrogen nucleophiles (e.g., amines, azides) is a cornerstone of β-amino alcohol synthesis.[1][8] The stereochemical outcome is highly predictable, proceeding via an Sɴ2 mechanism with inversion of configuration at the attacked carbon center. The challenge lies in obtaining the starting epoxides in high enantiomeric purity.

// Nodes start [label="Chiral Epoxide\n(Enantiopure)", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Nitrogen Nucleophile\n(e.g., R-NH₂, NaN₃)\n+\nCatalyst (optional)\n(e.g., Lewis Acid)", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; process [label="Sɴ2 Ring-Opening", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF", style=dashed]; product [label="Chiral β-Amino Alcohol", fillcolor="#34A853", fontcolor="#FFFFFF", shape=cds];

// Edges start -> process [label="Substrate", color="#5F6368"]; reagents -> process [label="Reagents", color="#5F6368"]; process -> product [label="Yields trans-product", color="#5F6368"];

// Optional reduction step {rank=same; process; intermediate;} process -> intermediate [label="If Nu = N₃⁻", style=dashed, color="#5F6368"]; intermediate -> product [label="Reduction (e.g., H₂/Pd)", style=dashed, color="#5F6368"]; } /dot

Sharpless Asymmetric Epoxidation (SAE)

The Sharpless Asymmetric Epoxidation (SAE) provides a reliable method for synthesizing chiral 2,3-epoxyalcohols from prochiral allylic alcohols.[9] The reaction uses a titanium(IV) isopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant. The facial selectivity of the epoxidation is predictable based on the chirality of the DET used ((+)-DET or (-)-DET).[9][10]

Table 2: Representative Sharpless Asymmetric Epoxidation

| Allylic Alcohol Substrate | Chiral Ligand | Yield (%) | ee (%) | Reference |

| Geraniol | (+)-DIPT | 77 | 95 | [9] |

| Cinnamyl alcohol | (-)-DET | 80 | 96 | [9] |

| (Z)-3-Hexen-1-ol | (+)-DET | 85 | 92 | [11] |

Jacobsen's Hydrolytic Kinetic Resolution (HKR)

For terminal epoxides, Jacobsen's Hydrolytic Kinetic Resolution (HKR) is an exceptionally powerful method. It uses a chiral (salen)Co(III) complex to catalyze the enantioselective hydrolysis of a racemic terminal epoxide.[12][13] This process resolves the racemate, yielding two valuable products: the unreacted epoxide in high enantiomeric excess and the corresponding 1,2-diol, also in high enantiomeric excess. The enantioenriched epoxide can then be used in ring-opening reactions.[14][15]

// Nodes start [label="Racemic Terminal\nEpoxide", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="H₂O (0.5-0.6 eq)\n+\nChiral (salen)Co(III)\nCatalyst (0.2-2 mol%)", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; process [label="Hydrolytic Kinetic\nResolution (HKR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product1 [label="Enantioenriched\nEpoxide (>99% ee)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=cds]; product2 [label="Enantioenriched\n1,2-Diol (>98% ee)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=cds];

// Edges start -> process [label="Substrate", color="#5F6368"]; reagents -> process [label="Reagents", color="#5F6368"]; process -> product1 [label="Unreacted (Yield ~45%)", color="#5F6368"]; process -> product2 [label="Hydrolyzed (Yield ~50%)", color="#5F6368"]; } /dot

Table 3: Jacobsen's Hydrolytic Kinetic Resolution of Terminal Epoxides

| Racemic Epoxide | Catalyst Loading (mol%) | Yield (Epoxide, %) | ee (Epoxide, %) | Yield (Diol, %) | ee (Diol, %) | Reference |

| Propylene oxide | 0.2 | 43 | >99 | 52 | 98 | [13] |

| Styrene oxide | 0.4 | 44 | >99 | 51 | 98 | [13] |

| Epichlorohydrin | 0.8 | 42 | >99 | 53 | 99 | [15] |

Experimental Protocol: Epoxide Ring-Opening with an Amine

Synthesis of (R)-Propranolol via Ring-Opening of (S)-1-(naphthalen-1-yloxy)-2,3-epoxypropane:

-

Starting Materials: (S)-1-(naphthalen-1-yloxy)-2,3-epoxypropane (2.14 g, 10 mmol) and isopropylamine (8.5 mL, 100 mmol, 10 equivalents).

-

Solvent: Ethanol (20 mL).

-

Reaction: The epoxide and isopropylamine are dissolved in ethanol in a sealed vessel.

-

Execution: The mixture is heated to 80°C and stirred for 4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, the solvent and excess amine are removed under vacuum. The residue is recrystallized from a suitable solvent system (e.g., diethyl ether/hexane) to yield (R)-propranolol as a white solid.

Conclusion

The chiral synthesis of β-amino alcohols is a mature yet continually evolving field, driven by the demand for enantiopure compounds in the pharmaceutical industry. The methods outlined in this guide—asymmetric reduction of α-amino ketones and nucleophilic ring-opening of chiral epoxides—represent the most robust and widely adopted strategies. Asymmetric transfer hydrogenation offers operational simplicity and mild conditions, making it highly attractive for industrial applications.[6] Meanwhile, the ring-opening of epoxides provides a predictable and powerful route, especially when coupled with state-of-the-art methods for chiral epoxide synthesis like the Sharpless epoxidation and Jacobsen's HKR.[9][12] The choice of synthetic route ultimately depends on factors such as substrate availability, desired stereochemistry, and scalability requirements. Continued innovation in catalysis is expected to further enhance the efficiency, selectivity, and scope of these indispensable transformations.

References

- 1. mdpi.com [mdpi.com]

- 2. Pd/C-Catalyzed Tandem Synthesis of β-Amino Alcohol Using Epoxide through Transfer Hydrogenation of Nitroarene with Methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Highly efficient and enantioselective synthesis of β-heteroaryl amino alcohols via Ru-catalyzed asymmetric hydrogenation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. rroij.com [rroij.com]

- 9. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

A Theoretical and Spectroscopic Investigation of the Molecular Structure of 1-(benzylamino)-2-methylpropan-2-ol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive theoretical analysis of the molecular structure of 1-(benzylamino)-2-methylpropan-2-ol. Employing Density Functional Theory (DFT) calculations, this guide details the optimized geometric parameters, electronic properties, and vibrational frequencies of the title compound. Key quantum chemical descriptors such as bond lengths, bond angles, dihedral angles, Mulliken atomic charges, and Frontier Molecular Orbital (HOMO-LUMO) analysis are presented. Furthermore, this document outlines generalized experimental protocols for the synthesis and spectroscopic characterization of similar amino alcohol derivatives, providing a framework for experimental validation of the theoretical findings. The logical workflow for the computational analysis is also visualized to enhance clarity. This guide serves as a technical resource for researchers engaged in the structural analysis and development of related pharmaceutical compounds.

Introduction

This compound is a substituted amino alcohol with potential applications in medicinal chemistry and drug development. A thorough understanding of its three-dimensional structure and electronic properties is crucial for elucidating its mechanism of action, predicting its reactivity, and designing analogues with improved therapeutic profiles. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means to investigate the molecular properties of such compounds at the atomic level. This guide presents a detailed theoretical study of this compound, providing insights into its structural and electronic characteristics.

Computational Methodology